Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Structural Rationale
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a "privileged scaffold" in medicinal chemistry. Unlike its isomers (oxazoles) or congeners (furans, pyrroles), the isoxazole moiety offers a unique electrostatic profile characterized by moderate aromaticity and a distinct dipole moment.
For the drug developer, the isoxazole ring serves three critical functions:
Bioisosterism: It acts as a rigid, metabolic surrogate for amide bonds (
) and carboxylic esters (), improving oral bioavailability and half-life.
Epigenetic Mimicry: The 3,5-dimethylisoxazole motif has emerged as a potent mimic of acetyl-lysine (KAc), functioning as a "headgroup" in BET bromodomain inhibitors.
Prodrug Latentiation: The N–O bond is chemically labile under specific reductive conditions (in vivo via CYP450 or bacterial reductases), allowing the isoxazole to function as a "masked" 1,3-dicarbonyl or
-cyanoenol pharmacophore.
Synthetic Strategies: From Building Blocks to Libraries
To utilize isoxazoles effectively, one must master two primary synthetic disconnections: the condensation of 1,3-dielectrophiles and the [3+2] dipolar cycloaddition.
Method A: Condensation of 1,3-Dicarbonyls (The Classical Route)
This method is preferred for generating 3,5-disubstituted isoxazoles on a multi-gram scale. It relies on the nucleophilicity of hydroxylamine (
) reacting with 1,3-diketones or -keto esters.
Regioselectivity Challenge: Reaction with unsymmetrical 1,3-dicarbonyls often yields a mixture of regioisomers (3,5- vs. 5,3-substituted).
Solution: Control of pH.[1][2][3] Basic conditions favor the formation of the 5-substituted product via the kinetic enolate, while acidic conditions can shift preference based on steric bulk.
Method B: [3+2] Dipolar Cycloaddition (The "Click" Route)
This is the most versatile method for fragment-based drug discovery (FBDD). It involves the reaction of a nitrile oxide (1,3-dipole) with an alkyne (dipolarophile).[4]
Mechanism: Concerted, thermally allowed
cycloaddition.
Reagents: Nitrile oxides are unstable and must be generated in situ from aldoximes (using Chloramine-T or NCS) or nitroalkanes (using phenyl isocyanate).
Visualization: [3+2] Cycloaddition Workflow
The following diagram illustrates the mechanistic flow for generating isoxazole libraries via nitrile oxide intermediates.
Figure 1: Mechanistic workflow for the synthesis of isoxazoles via 1,3-dipolar cycloaddition of in situ generated nitrile oxides.[5]
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylisoxazole (Condensation)
A robust protocol for generating the core scaffold used in bromodomain inhibitors.
Dipole Generation: To a stirred solution of aldoxime in EtOH/H2O, add Chloramine-T trihydrate in portions at room temperature. Stir for 5 minutes.
Cycloaddition: Add the terminal alkyne and reflux for 4–6 hours.
Observation: A white precipitate (NaCl/sulfonamide byproduct) often forms.
Workup: Filter off the precipitate. Dilute filtrate with water and extract with Ethyl Acetate.
Validation: The formation of the isoxazole ring is confirmed by the appearance of a singlet proton signal at
6.1–6.8 ppm (C4-H) in -NMR.
Medicinal Chemistry Case Studies
Case Study A: Leflunomide (Prodrug Mechanism)
Leflunomide (Arava) is a disease-modifying antirheumatic drug (DMARD).[3][5] It is a classic example of the isoxazole ring serving as a prodrug .
Mechanism: The isoxazole ring is stable in the bottle but undergoes reductive ring opening in vivo (primarily liver CYP1A2 and CYP2C9) to form the active metabolite, Teriflunomide (A77 1726) .
Active Species: The resulting ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
-cyanoenol inhibits Dihydroorotate Dehydrogenase (DHODH), blocking de novo pyrimidine synthesis in rapidly dividing T-cells.
Figure 2: Bioactivation pathway of Leflunomide involving isoxazole ring scission.
Case Study B: Valdecoxib (COX-2 Selectivity)
Valdecoxib utilized a 3,4-diaryl isoxazole scaffold. The central isoxazole ring provided the precise geometry required to orient the two phenyl rings into the COX-2 hydrophobic pocket, achieving high selectivity over COX-1.
Note: While withdrawn due to skin toxicity, the scaffold remains a textbook example of using heterocycles to enforce rigid stereochemical constraints.
Quantitative Comparison of Isoxazole Drugs
Drug Name
Indication
Isoxazole Role
Key Substituents
Leflunomide
Rheumatoid Arthritis
Prodrug (Masked enol)
4-CF3-phenyl (C5), Methyl (C3)
Sulfisoxazole
Antibiotic
Bioisostere (Polarity)
3,4-dimethylisoxazole
Isocarboxazid
Antidepressant (MAOI)
Pharmacophore
5-methyl-3-isoxazolyl
Risperidone
Antipsychotic
Fused Ring (Benzisoxazole)
Fused system
References
Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[6][7] Current Organic Chemistry. Link
Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A77 1726.[2][3][8] Drug Metabolism and Disposition. Link
BenchChem. (2025).[9] Synthesis Protocol for 3-Methyl-5-(oxazol-5-yl)isoxazole: An Application Note.Link
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. (Demonstrates 3,5-dimethylisoxazole as KAc mimic). Link
Agrawal, N., & Mishra, P. (2018). The synthetic and therapeutic scope of isoxazole derivatives.[6][10][7][9][11] Medicinal Chemistry Research.[6][10][9][11] Link
An In-depth Technical Guide to Isoxazolyl Ether Scaffolds for Fragment-Based Screening
Introduction: The Strategic Advantage of Isoxazolyl Ethers in Fragment-Based Drug Discovery Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for th...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Advantage of Isoxazolyl Ethers in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1][2][3][4][5] By screening small, low-molecular-weight compounds, or "fragments," FBDD allows for a more efficient exploration of chemical space and often yields hits with higher ligand efficiency.[2][6] Within the vast landscape of chemical scaffolds amenable to fragment library design, isoxazolyl ethers have garnered significant attention for their unique combination of physicochemical properties and synthetic tractability.[7][8][9] This guide provides a comprehensive overview of the core principles and practical applications of isoxazolyl ether scaffolds in fragment-based screening, tailored for researchers and drug development professionals.
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile building block in medicinal chemistry.[10][11][12][13] Its derivatives are found in numerous approved drugs, highlighting their therapeutic relevance.[8][10][11] The ether linkage provides a flexible yet defined vector for orienting substituents, enabling the systematic exploration of a target's binding pocket. This combination of a privileged heterocyclic core with a tunable ether linkage makes isoxazolyl ethers particularly well-suited for constructing diverse and effective fragment libraries.
I. The Isoxazolyl Ether Core: Physicochemical Properties and Synthetic Rationale
The utility of isoxazolyl ethers in FBDD is deeply rooted in their inherent chemical characteristics. Understanding these properties is crucial for designing high-quality fragment libraries and interpreting screening data.
Key Physicochemical Attributes:
Hydrogen Bonding Capacity: The nitrogen atom in the isoxazole ring acts as a hydrogen bond acceptor, a critical feature for molecular recognition at the protein-ligand interface.[14]
Dipole Moment: The arrangement of heteroatoms in the isoxazole ring creates a significant dipole moment, which can contribute to favorable binding interactions.[14]
Metabolic Stability: The isoxazole ring generally exhibits good metabolic stability, although the weaker N-O bond can be susceptible to reductive cleavage under certain biological conditions.[14] This characteristic is an important consideration during the hit-to-lead optimization phase.
Tunable Solubility: The ether linkage and the ability to introduce a variety of substituents on both the isoxazole and the ether-linked moiety allow for fine-tuning of aqueous solubility, a critical parameter for biophysical screening assays.
Synthetic Accessibility and Library Design:
The synthesis of isoxazolyl ether fragment libraries is often achieved through robust and well-established chemical reactions. A common and efficient method involves the [3+2] cycloaddition of nitrile oxides with alkynes.[15] Recent advancements have also introduced microwave-assisted and copper-catalyzed syntheses, further enhancing the efficiency and diversity of library production.[8][9][15]
The modular nature of these synthetic routes allows for the creation of "poised" fragments, where one part of the molecule is designed for initial binding and the other is readily available for chemical elaboration and optimization.[16] This strategic design facilitates the rapid evolution of low-affinity fragment hits into potent lead compounds.
II. Biophysical Screening Techniques for Isoxazolyl Ether Fragments
Due to the inherently weak binding affinities of fragments, sensitive biophysical techniques are required for hit identification and validation.[2][3][17][18] There is no single "best" method; instead, an integrated approach using orthogonal techniques is often the most effective strategy.[18]
Primary Screening Methodologies:
A variety of biophysical methods can be employed for the initial screening of isoxazolyl ether fragment libraries.[16] The choice of technique often depends on the nature of the target protein and the available instrumentation.
Technique
Principle
Advantages
Considerations
Surface Plasmon Resonance (SPR)
Measures changes in refractive index upon fragment binding to an immobilized target.
Real-time, label-free detection of binding kinetics (kₐ, kd) and affinity (KD).[19] Low protein consumption.[20]
Requires target immobilization, which may not be suitable for all proteins.[16] Potential for false positives due to DMSO concentration mismatch.[20]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detects changes in the NMR spectrum of either the ligand (ligand-observed) or the protein (protein-observed) upon binding.[21]
Highly reliable for detecting weak binding.[5][22] Provides structural information on the binding site.[21]
Requires larger amounts of protein and fragments. Can have lower throughput compared to other methods.[2]
X-ray Crystallography
Directly visualizes the binding of fragments to the target protein in a crystal.[6][17][23]
Provides high-resolution structural information of the protein-fragment complex, guiding structure-based design.[17][23][24] Unmatched in the range of detectable binding affinities.[23]
Lower throughput and technically demanding.[4][23] Requires a robust crystal system.[1]
Preparation of Isoxazole Ether Linkages: A Detailed Guide for Organic Synthesis
Introduction: The Significance of Isoxazole Ethers in Modern Chemistry The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science due...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Isoxazole Ethers in Modern Chemistry
The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique physicochemical properties.[1][2] The incorporation of an ether linkage to this privileged scaffold further expands its chemical space, offering opportunities to fine-tune pharmacokinetic profiles, enhance binding affinity to biological targets, and develop novel functional materials. Isoxazole ethers are integral components in a range of pharmacologically active compounds, demonstrating anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comprehensive overview of the key synthetic strategies for the preparation of isoxazole ether linkages, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Strategic Approaches to Isoxazole Ether Synthesis
The formation of an isoxazole ether linkage can be broadly approached from two perspectives: etherification of a pre-formed hydroxyisoxazole or displacement of a leaving group on an isoxazole-containing molecule with an alkoxide or phenoxide. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on both the isoxazole core and the ether moiety. This guide will focus on three robust and widely employed methodologies: the Williamson Ether Synthesis, the Mitsunobu Reaction, and Copper-Catalyzed Cross-Coupling Reactions.
Williamson Ether Synthesis: A Classic and Versatile Method
The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, prized for its reliability and broad substrate scope.[5][6] The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide nucleophile with a primary alkyl halide or sulfonate.[7] In the context of isoxazole ethers, this can be applied in two ways:
O-Alkylation of a Hydroxyisoxazole: A hydroxy-substituted isoxazole is deprotonated with a suitable base to form the corresponding isoxazolate, which then acts as a nucleophile to displace a leaving group on an alkylating agent.
Reaction of an Isoxazole-Containing Alkyl Halide: An isoxazole functionalized with a leaving group (e.g., a chloromethyl or bromomethyl group) is treated with an alkoxide or phenoxide.[8]
Causality Behind Experimental Choices:
Choice of Base: The selection of a base for deprotonating the hydroxyisoxazole is critical. The acidity of the isoxazole hydroxyl group can vary depending on the substituents on the ring. For many hydroxyisoxazoles, relatively mild bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient.[9] For less acidic or sterically hindered hydroxyl groups, stronger bases such as sodium hydride (NaH) may be necessary.[7] It is crucial to avoid excessively strong bases that could promote side reactions or degradation of the isoxazole ring.
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile (MeCN), or acetone are commonly employed to facilitate the SN2 reaction by solvating the counter-ion of the alkoxide and not interfering with the nucleophile.[5]
Leaving Group: Primary alkyl halides (I > Br > Cl) are the preferred electrophiles due to their higher reactivity in SN2 reactions and lower propensity for elimination side reactions.[6]
N- vs. O-Alkylation: A significant challenge in the alkylation of certain hydroxyisoxazoles, particularly those capable of tautomerism, is the potential for competing N-alkylation.[1][10] The regioselectivity can be influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent. Generally, O-alkylation is favored under conditions that promote the dissociation of the ion pair (polar solvents), while N-alkylation can be more prevalent with covalent character between the oxygen and the counter-ion.[9] Careful reaction optimization and characterization are essential to ensure the desired regioselectivity.
Experimental Protocol: Williamson Ether Synthesis of 3-Alkoxy-5-methylisoxazole
This protocol describes the O-alkylation of 3-hydroxy-5-methylisoxazole with an alkyl bromide.
Materials:
3-Hydroxy-5-methylisoxazole
Alkyl bromide (e.g., benzyl bromide)
Potassium carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a stirred solution of 3-hydroxy-5-methylisoxazole (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (1.5 eq).
Stir the suspension at room temperature for 30 minutes.
Add the alkyl bromide (1.1 eq) dropwise to the reaction mixture.
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and pour it into water.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkoxy-5-methylisoxazole.
Workflow for Williamson Ether Synthesis of Isoxazole Ethers
Caption: Workflow for the Williamson ether synthesis of isoxazole ethers.
Mitsunobu Reaction: Mild Conditions for Etherification
The Mitsunobu reaction is a powerful tool for the formation of esters, ethers, and other functional groups from primary and secondary alcohols under mild, neutral conditions.[2][11] This reaction is particularly advantageous when dealing with sensitive substrates or when inversion of stereochemistry at a chiral alcohol center is desired.[12] The reaction involves the activation of an alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[13]
Causality Behind Experimental Choices:
Alcohol and Nucleophile Acidity: The Mitsunobu reaction generally works well for the etherification of primary and secondary alcohols.[11] The nucleophile, in this case, another alcohol or a phenol, should have a pKa of less than 15 to ensure it can be deprotonated by the intermediate betaine.[2]
Reagent Stoichiometry and Addition Order: Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent, and the azodicarboxylate is added dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction.[2][13] Using a slight excess of the phosphine and azodicarboxylate can help drive the reaction to completion.
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for the Mitsunobu reaction.[13]
Work-up and Purification: A common challenge with the Mitsunobu reaction is the removal of byproducts, namely triphenylphosphine oxide and the reduced hydrazine derivative.[12] Purification is often achieved by crystallization or column chromatography.
Experimental Protocol: Mitsunobu Etherification of an Isoxazolyl Alcohol
This protocol describes the reaction of a primary alcohol attached to an isoxazole ring with a phenolic nucleophile.
Materials:
(Isoxazol-5-yl)methanol derivative
Phenol derivative
Triphenylphosphine (PPh₃)
Diisopropyl azodicarboxylate (DIAD)
Anhydrous Tetrahydrofuran (THF)
Diethyl ether
Hexanes
Saturated aqueous sodium bicarbonate solution
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, add the (isoxazol-5-yl)methanol (1.0 eq), the phenol (1.2 eq), and triphenylphosphine (1.5 eq).
Dissolve the solids in anhydrous THF (0.1 M).
Cool the solution to 0 °C in an ice bath.
Slowly add DIAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
Once the reaction is complete, concentrate the mixture under reduced pressure.
Dilute the residue with diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the desired isoxazole ether.
Mitsunobu Reaction Mechanism for Isoxazole Ether Synthesis
Caption: Simplified mechanism of the Mitsunobu reaction for isoxazole ether synthesis.
Copper-Catalyzed Cross-Coupling: Formation of Aryl Isoxazole Ethers
The synthesis of aryl ethers often requires harsher conditions than their alkyl counterparts. Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide a powerful method for the formation of C-O bonds between aryl halides and alcohols or phenols.[14] This methodology can be adapted for the synthesis of aryl isoxazole ethers.
Causality Behind Experimental Choices:
Catalyst and Ligand: A copper(I) source, such as copper(I) iodide (CuI), is commonly used as the catalyst. The choice of ligand is crucial for the success of the reaction, with various phenanthroline and other nitrogen-based ligands being effective in promoting the coupling.[15]
Base: A base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is required to deprotonate the hydroxyisoxazole.
Solvent: High-boiling polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), or pyridine are often used to facilitate the reaction at elevated temperatures.
Aryl Halide: Aryl iodides and bromides are typically more reactive than aryl chlorides in these coupling reactions.
Experimental Protocol: Copper-Catalyzed O-Arylation of a Hydroxyisoxazole
This protocol provides a general procedure for the synthesis of an aryl isoxazole ether from a hydroxyisoxazole and an aryl halide.
Materials:
Hydroxyisoxazole derivative
Aryl halide (e.g., iodobenzene)
Copper(I) iodide (CuI)
Ligand (e.g., 1,10-phenanthroline)
Potassium carbonate (K₂CO₃)
Anhydrous DMF
Toluene
Ethyl acetate
Saturated aqueous ammonium chloride solution
Procedure:
In a reaction tube, combine the hydroxyisoxazole (1.0 eq), aryl halide (1.2 eq), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 eq).
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
Add anhydrous DMF (0.5 M) via syringe.
Seal the tube and heat the reaction mixture to 110-130 °C for 12-24 hours.
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography to yield the desired aryl isoxazole ether.
Data Summary
Method
Key Reagents
Typical Solvents
Temperature
Advantages
Disadvantages
Williamson Ether Synthesis
Base (K₂CO₃, NaH), Alkyl Halide
DMF, MeCN, Acetone
RT to 80 °C
Versatile, reliable, readily available reagents.
Potential for N-alkylation, requires primary alkyl halides.
Mitsunobu Reaction
PPh₃, DEAD/DIAD
THF
0 °C to RT
Mild conditions, stereochemical inversion.
Stoichiometric byproducts, purification can be challenging.
Copper-Catalyzed Coupling
Cu(I) salt, Ligand, Base
DMF, DMSO, Pyridine
110-130 °C
Forms aryl ethers, good for less reactive partners.
High temperatures, requires catalyst and ligand screening.
Conclusion
The preparation of isoxazole ether linkages is a critical endeavor in the synthesis of novel compounds with potential applications in medicine and materials science. The Williamson ether synthesis, Mitsunobu reaction, and copper-catalyzed cross-coupling reactions represent three powerful and versatile strategies to achieve this transformation. The choice of method depends on the specific substrates, desired substitution patterns, and the need for mild reaction conditions or stereochemical control. By understanding the underlying mechanisms and carefully selecting the appropriate reagents and conditions, researchers can effectively synthesize a diverse range of isoxazole ethers to advance their scientific pursuits.
References
Huang, X., et al. (2014). An environmentally benign procedure for the synthesis of 3-alkyl-5-aryl isoxazoles under ultrasound radiation. Ultrasonics Sonochemistry, 21(2), 748-751.
Gayon, E., et al. (2011). Sequential Iron- and Palladium-Catalyzed Four-Step Synthesis of Trisubstituted Isoxazoles from Propargylic Alcohols. Organic Letters, 13(24), 6418–6421.
Broom, N. J., et al. (1992). Synthesis and antibacterial activity of a series of novel 9-(isoxazol-3-yl)- and 9-(1,2,4-oxadiazol-3-yl)-10-oxa-1-azabicyclo[6.2.0]dec-8-en-7-ones. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-10.
Barvian, M., et al. (2000). Pyrrolo[1,2-a]pyrazines as novel antibacterial agents. Journal of Medicinal Chemistry, 43(25), 4606–4616.
Krogsgaard-Larsen, P., et al. (1984). Synthesis and biological activity of some 3-isoxazolol amino acids. Journal of Medicinal Chemistry, 27(3), 357-361.
Organic Syntheses, Coll. Vol. 10, p.42 (2004); Vol. 77, p.236 (2000). (A general procedure for Mitsunobu inversion of sterically hindered alcohols).
Jawale, D. V., et al. (2015). Recent advances in the synthesis of isoxazoles. RSC Advances, 5(116), 95931-95950.
Wierenga, W., & Skulnick, H. I. (1979). Synthesis of 1,3-dihydro-2,1-benzisoxazoles and related compounds. The Journal of Organic Chemistry, 44(2), 310–311.
Pew, S., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.
Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
Wikipedia contributors. (2024, January 29). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]
Kletskov, A. V., et al. (2018). Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Russian Journal of Organic Chemistry, 54(11), 1735–1742.
Organic Syntheses, Coll. Vol. 9, p.417 (1998); Vol. 72, p.184 (1995). (A general procedure for Williamson ether synthesis).
Master Organic Chemistry. (2023). The Williamson Ether Synthesis. Retrieved February 12, 2026, from [Link]
Byju's. (n.d.). Williamson Ether Synthesis. Retrieved February 12, 2026, from [Link]
Beilstein Journal of Organic Chemistry. (2019). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. 15, 2456-2465.
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved February 12, 2026, from [Link]
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved February 12, 2026, from [Link]
ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved February 12, 2026, from [Link]
Daugulis, O., & Do, H.-Q. (2007). Copper-Catalyzed Arylation of Heterocycle C−H Bonds. Journal of the American Chemical Society, 129(41), 12404–12405.
Daugulis, O., et al. (2005). A General Method for Copper-Catalyzed Arylation of Arene C−H Bonds. Journal of the American Chemical Society, 127(38), 13164–13165.
Scilimati, A., et al. (2006). A new, general, and straightforward synthesis of 3,4-diarylisoxazoles. Tetrahedron Letters, 47(8), 1349–1352.
Patent CA1218660A. (1987). Process for preparing 3-hydroxy-5-methylisoxazole.
Al-Tel, T. H. (2010). A facile synthesis of 5-chloroisoxazoles as versatile starting material for the preparation of amides, anhydrides, esters, and thioesters of 2H-azirine-2-carboxylic acids. Tetrahedron, 66(26), 4877-4881.
Ackermann, L., et al. (2016). Ruthenium-Catalyzed meta-C–H Alkylation.
Gascon, J. A., et al. (2021). URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling.
Buchwald, S. L., & Altman, R. A. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters, 9(4), 643–646.
Wang, Z., et al. (2014). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][16][17]naphthyridin-5(6H)-one. Tetrahedron Letters, 55(30), 4127-4130.
CN107721941B. (2020). Preparation method of 3-amino-5-methyl isoxazole.
Besra, S., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. RSC Advances, 11(44), 27289-27315.
Lebrequier, S., et al. (2018). Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles: application to the formal synthesis of a bioactive fluorinated isoxazole. Comptes Rendus Chimie, 21(8), 794-798.
US20030153767A1. (2003). Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.
US8173844B2. (2012).
Organic Chemistry Portal. (n.d.). Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones. Retrieved February 12, 2026, from [Link]
Application Note & Protocol: Selective Saponification of Isoxazole Esters for the Synthesis of Potassium Carboxylate Salts
Abstract The isoxazole motif is a cornerstone in medicinal chemistry, valued for its role in numerous pharmacologically active compounds. The conversion of isoxazole esters to their corresponding carboxylate salts is a c...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The isoxazole motif is a cornerstone in medicinal chemistry, valued for its role in numerous pharmacologically active compounds. The conversion of isoxazole esters to their corresponding carboxylate salts is a critical transformation, often employed to enhance aqueous solubility for biological assays, modify pharmacokinetic properties, or to serve as versatile intermediates for further synthetic elaboration. This document provides an in-depth guide to the saponification of isoxazole esters to their potassium salts. We will explore the underlying chemical principles, potential challenges such as ring stability, and a detailed, field-proven protocol for executing this conversion with high fidelity.
Scientific Principles & Strategic Considerations
The conversion of an ester to a carboxylate salt is fundamentally a base-catalyzed hydrolysis, commonly known as saponification. The reaction typically proceeds via a nucleophilic acyl substitution mechanism (BAC2).[1][2]
Mechanism of Saponification:
Nucleophilic Attack: The hydroxide ion (OH⁻), a potent nucleophile from potassium hydroxide (KOH), attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.[3]
Collapse of Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond.
Ejection of Leaving Group: The alkoxide group (-OR) is ejected as the leaving group.
Irreversible Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide ion (or another hydroxide ion) present in the medium. This final, irreversible acid-base step drives the reaction to completion, yielding the stable potassium carboxylate salt and an alcohol byproduct.[2][3]
The Isoxazole Dilemma: Balancing Saponification and Ring Stability
While the saponification mechanism is straightforward, the isoxazole ring introduces a significant chemical challenge. The N-O bond within the isoxazole ring is inherently labile and susceptible to cleavage under certain conditions, particularly in the presence of a base.[4]
Stability Profile: The stability of the isoxazole ring is highly dependent on its substitution pattern, pH, and temperature.[5][6] For example, 3,5-disubstituted isoxazoles are generally quite stable to basic conditions.[6] However, isoxazoles lacking a substituent at the 3-position are more prone to base-mediated ring-opening.[4]
Quantitative Insights from Leflunomide: A key study on the isoxazole-containing drug Leflunomide provides a quantitative look at this instability. The isoxazole ring, stable at neutral and acidic pH, begins to degrade at basic pH. This degradation is significantly accelerated by an increase in temperature.[5][7]
pH
Temperature (°C)
Half-life (t½) of Leflunomide
7.4
25
Stable
10.0
25
6.0 hours
7.4
37
7.4 hours
10.0
37
1.2 hours
Table 1: Stability data for the isoxazole ring in Leflunomide highlights the increased rate of ring-opening under basic conditions and at elevated temperatures.[5][7]
This data underscores the central challenge: the reaction conditions must be basic enough to facilitate saponification of the ester but mild enough to preserve the integrity of the isoxazole ring. Therefore, careful control of temperature and reaction time is paramount for success.
Detailed Experimental Protocol
This protocol describes a general procedure for the conversion of an ethyl isoxazole-5-carboxylate to its potassium salt. Researchers should consider this a starting point and may need to optimize conditions for their specific substrate.
Materials & Equipment
Reagents:
Ethyl isoxazole-5-carboxylate derivative (1.0 eq)
Potassium hydroxide (KOH) (1.2 - 1.5 eq)
Methanol (MeOH)
Deionized Water
Diethyl ether (or other suitable washing solvent like Hexane)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Condenser (if heating)
Ice bath
Büchner funnel and filter paper
Vacuum flask
Vacuum oven or desiccator
Step-by-Step Procedure
Reagent Preparation: Prepare a solution of potassium hydroxide in a 9:1 mixture of Methanol:Water. For a 10 mmol scale reaction, dissolve KOH (approx. 84 mg, 1.5 eq) in 9 mL of MeOH and 1 mL of H₂O. Causality Note: The mixed solvent system is crucial. Methanol helps solubilize the organic ester, while water is necessary to dissolve the KOH and participate in the hydrolysis.[8]
Reaction Setup:
To a round-bottom flask equipped with a magnetic stir bar, add the ethyl isoxazole-5-carboxylate (10 mmol).
Add approximately 20-30 mL of Methanol to dissolve the ester.
Begin stirring and add the prepared KOH solution to the flask.
Reaction Monitoring & Control:
Stir the reaction mixture at room temperature.
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is complete when the starting ester spot has been completely consumed. Expert Tip: The product salt will typically remain at the baseline of the TLC plate.
If the reaction is sluggish at room temperature after several hours, gently warm the mixture to 40-50°C. Avoid aggressive heating to minimize the risk of isoxazole ring-opening.[5][7]
Isolation of the Potassium Salt:
Once the reaction is complete, cool the mixture in an ice bath for 30-60 minutes. The potassium salt product will often precipitate as a solid. Note: If no precipitate forms, the product may be more soluble. Reducing the solvent volume under reduced pressure may be necessary.
Collect the solid precipitate by vacuum filtration using a Büchner funnel.[8]
Wash the filtered solid generously with cold diethyl ether (2-3 times) to remove any unreacted starting material, the alcohol byproduct, and other organic impurities.[8]
Drying and Characterization:
Dry the collected white solid under high vacuum to remove residual solvents.
The final product should be characterized by appropriate methods (e.g., ¹H NMR, ¹³C NMR, IR spectroscopy) to confirm its identity and purity. The disappearance of the ester signals (e.g., -OCH₂CH₃ quartet and triplet in ¹H NMR) and the appearance of a more polar compound are key indicators of a successful transformation.
Experimental Workflow Diagram
Caption: Workflow for the conversion of an isoxazole ester to its potassium salt.
Troubleshooting Guide
Problem
Possible Cause(s)
Recommended Solution(s)
Incomplete Reaction
1. Insufficient KOH.2. Reaction temperature too low.3. Short reaction time.
1. Add an additional 0.1-0.2 eq of KOH solution.2. Gently warm the reaction to 40-50°C and continue monitoring.3. Allow the reaction to stir for a longer period (e.g., overnight).
Low Yield / No Precipitate
1. The potassium salt is soluble in the solvent mixture.2. Degradation of the isoxazole ring due to harsh conditions.
1. Carefully reduce the solvent volume in vacuo. Alternatively, add a non-polar co-solvent like diethyl ether to induce precipitation.2. Repeat the reaction at a lower temperature (e.g., 0°C to RT) for a longer time. Check the crude product for byproducts indicative of ring-opening.
Product Contamination
1. Incomplete reaction (starting material present).2. Inadequate washing.
1. Ensure the reaction has gone to completion via TLC before workup.2. Wash the filtered solid thoroughly with cold diethyl ether or another appropriate organic solvent. Recrystallization from a suitable solvent system may be required for high purity.
Safety Precautions
Potassium hydroxide (KOH) is highly corrosive and can cause severe burns. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Work in a well-ventilated fume hood.
Organic solvents like methanol and diethyl ether are flammable. Keep away from ignition sources.
References
BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.com.
Unknown Author. (n.d.). Synthetic reactions using isoxazole compounds.
Lee, J., et al. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide.
OperaChem. (2024).
BenchChem. (2025). The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity. Benchchem.com.
Chemistry Steps. (n.d.).
Vinkovic, V., et al. (n.d.). Application of Trimethylsilanolate Alkali Salts in Organic Synthesis.
Potassium 2-(1,2-oxazol-3-yloxy)acetate is a specialized heterocyclic building block often used in medicinal chemistry as a bioisostere or fragment. While the ether linkage and carboxylate group are chemically robust, the isoxazole ring introduces specific stability constraints.
Critical Stability Profile:
Aqueous Stability: Moderate. Highly sensitive to alkaline pH (>8.5) and strong acids (<3.0) .
Photostability: Low. The N-O bond is susceptible to UV-induced cleavage.[3]
Solubility: High in water (salt form), but protonation at low pH leads to precipitation of the free acid.
Part 1: Chemical Stability Profile & Degradation Mechanisms
To ensure experimental reproducibility, researchers must understand why this compound degrades. The stability is governed by two competing factors: the lability of the isoxazole ring and the solubility equilibrium of the carboxylate.
Base-Catalyzed Ring Opening (The Primary Threat)
The 1,2-oxazole (isoxazole) ring contains a characteristic N-O bond. While aromatic, this ring is less stable than pyridine or benzene. Under basic conditions (pH > 8.5), the ring is susceptible to nucleophilic attack or deprotonation, leading to ring scission.
Mechanism: Hydroxide ions (OH⁻) attack the ring (typically at C5 or via deprotonation if C5 is unsubstituted), causing the weak N-O bond to cleave.
Product: This results in the formation of a β-keto nitrile or equivalent acyclic species, which is pharmacologically inactive and can interfere with assays.
Acid-Induced Precipitation (The Solubility Trap)
The compound is a potassium salt. In solution, it exists in equilibrium with its free acid form, 2-(1,2-oxazol-3-yloxy)acetic acid.
pKa: ~3.5 – 4.0 (estimated for the carboxylic acid).
Risk: If the solution pH drops below 4.0, the equilibrium shifts toward the protonated free acid. Unlike the potassium salt, the free acid has significantly lower aqueous solubility and will precipitate out of solution, causing "silent" concentration errors in biological assays.
Photolytic Rearrangement
Isoxazoles are photo-labile. Exposure to UV light (254 nm - 365 nm) excites the N-O bond, leading to homolytic cleavage. This often triggers a rearrangement to an oxazole isomer or complete fragmentation via an azirine intermediate.[3]
Part 2: Visualizing the Degradation Pathways
The following diagram illustrates the critical failure points for this molecule in aqueous media.
Figure 1: Degradation pathways of Potassium 2-(1,2-oxazol-3-yloxy)acetate showing pH and light sensitivity.
Part 3: Troubleshooting Guide & FAQs
This section addresses specific issues encountered during drug screening and synthesis workflows.
Scenario A: "My stock solution has developed a fine white precipitate."
Diagnosis: Acid-induced precipitation.
Cause: The solution pH likely drifted below the pKa of the carboxylic acid (~3.8), converting the soluble potassium salt into the insoluble free acid. This often happens when diluting the salt into unbuffered water (which can be slightly acidic due to dissolved CO₂) or acidic buffers (e.g., 0.1% TFA).
Solution:
Check pH.[4][5][6][7] If < 5.0, adjust carefully with dilute KOH or dilute into PBS (pH 7.4).
Do not heat to redissolve; this may degrade the isoxazole ring.
Prevention: Always prepare stock solutions in buffered media (PBS or HEPES, pH 7.0–7.4) rather than unbuffered water.
Scenario B: "The compound shows loss of potency in my overnight assay."
Diagnosis: Base-catalyzed hydrolysis or Photolysis.
Cause:
pH: Was the assay buffer pH > 8.0? (e.g., Carbonate or Tris buffers at high pH).
Light: Was the plate left on a benchtop exposed to ambient light?
Solution:
Verify buffer pH. Maintain pH 7.4.
Protect from light using amber tubes or foil.
Validation: Run a fresh LC-MS injection. Look for a peak with Mass +18 (hydrolysis) or isomeric mass (rearrangement).
Scenario C: "Can I use DMSO for stock solutions?"
Answer: Yes, DMSO is the preferred solvent for long-term storage.
Protocol:
Dissolve the potassium salt in anhydrous DMSO (Molecular Biology Grade).
Store at -20°C or -80°C.
Caution: Avoid "wet" DMSO. DMSO is hygroscopic; absorbed water can create a local basic environment or facilitate slow hydrolysis over months.
Part 4: Recommended Handling Protocols
Protocol 1: Preparation of Stable Aqueous Stock (10 mM)
Use this protocol for immediate biological assays.
Weighing: Weigh the potassium salt rapidly. The salt is hygroscopic.
Vehicle Selection: Use PBS (Phosphate Buffered Saline) pH 7.4 .
Avoid: Unbuffered Milli-Q water (pH varies 5.0–6.0).
Avoid: Tris buffer pH > 8.0.
Dissolution: Vortex gently.
Filtration: If sterilization is needed, use a 0.22 µm PVDF or PES filter. Do not use Nylon filters (potential adsorption of aromatics).
Storage: Use immediately or freeze at -20°C. Do not store at 4°C for >24 hours.
Protocol 2: Quality Control via HPLC
Use this method to verify compound integrity before critical screens.
Water + 0.1% Formic Acid (Maintains acidic pH to suppress ionization of silanols, but keep run time short)
Mobile Phase B
Acetonitrile
Gradient
5% B to 95% B over 10 minutes
Detection
UV at 254 nm (Isoxazole absorption)
Expected Result
Single peak. Degradants (ring-opened) usually elute earlier (more polar).
Part 5: Stability Data Summary
Condition
Stability Rating
Notes
Solid State (-20°C)
High
Stable for >2 years if desiccated.
DMSO Solution (-20°C)
High
Stable for >1 year. Avoid freeze-thaw cycles.
Aqueous pH 2 - 4
Low
Precipitation of free acid.
Aqueous pH 6 - 8
Optimal
Stable for 24-48 hours at RT.
Aqueous pH > 9
Very Low
Rapid ring opening (Half-life < 6 hours).
Ambient Light
Moderate
Slow degradation over days. Protect from light.
References
Isoxazole Chemistry & Stability:
Mechanistic Insight: The isoxazole ring is susceptible to base-catalyzed cleavage of the N-O bond, a phenomenon well-documented in analogs like Leflunomide.
Source: FDA/Center for Drug Evaluation and Research. "Leflunomide Clinical Pharmacology and Biopharmaceutics Review." (Demonstrates isoxazole ring opening kinetics at pH > 7.4).
General Chemistry: Wakefield, B. J. "The Chemistry of Isoxazoles." Science of Synthesis.
A Comparative Guide to the ¹H NMR Characterization of Potassium 2-(1,2-oxazol-3-yloxy)acetate
The Significance of ¹H NMR in Structural Verification In drug development and organic synthesis, unambiguous structural confirmation of novel compounds is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an...
Author: BenchChem Technical Support Team. Date: February 2026
The Significance of ¹H NMR in Structural Verification
In drug development and organic synthesis, unambiguous structural confirmation of novel compounds is paramount. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. It provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the determination of its connectivity and stereochemistry. For a molecule like Potassium 2-(1,2-oxazol-3-yloxy)acetate, ¹H NMR is crucial for verifying the integrity of the isoxazole ring and the presence of the acetate moiety.
Predicted ¹H NMR Spectrum of Potassium 2-(1,2-oxazol-3-yloxy)acetate
The predicted ¹H NMR spectrum of Potassium 2-(1,2-oxazol-3-yloxy)acetate is based on the analysis of substituent effects on the chemical shifts of isoxazole protons reported in the literature[1][2][3]. The molecular structure and the predicted chemical shifts are presented below.
Molecular Structure with Proton Assignments:
Caption: Molecular structure of Potassium 2-(1,2-oxazol-3-yloxy)acetate.
Predicted ¹H NMR Data (in D₂O, 400 MHz):
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Prediction
(a) -CH₂-
~4.8
Singlet (s)
2H
The methylene protons are adjacent to an electronegative oxygen atom and a carboxylate group, leading to a downfield shift.
(b) H-4
~6.4
Doublet (d)
1H
The proton at the C4 position of the isoxazole ring typically appears in this region. The coupling to H-5 results in a doublet. The electron-donating nature of the adjacent oxygen atom at C3 causes a slight upfield shift compared to isoxazoles with electron-withdrawing groups[1].
(c) H-5
~8.5
Doublet (d)
1H
The proton at the C5 position is adjacent to the ring oxygen and nitrogen, resulting in a significant downfield shift. It appears as a doublet due to coupling with H-4.
Experimental Protocol for ¹H NMR Characterization
To obtain high-quality ¹H NMR data for Potassium 2-(1,2-oxazol-3-yloxy)acetate, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Experimental Workflow:
Caption: Recommended workflow for ¹H NMR characterization.
Detailed Step-by-Step Methodology:
Sample Preparation:
Accurately weigh 5-10 mg of the synthesized Potassium 2-(1,2-oxazol-3-yloxy)acetate. The use of an accurate analytical balance is crucial for quantitative analysis.
Dissolve the sample in approximately 0.7 mL of deuterium oxide (D₂O). D₂O is chosen as the solvent due to the salt nature of the compound and to avoid a large solvent peak in the proton spectrum.
Add a small, known amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for accurate chemical shift referencing (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition:
Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better signal dispersion).
Lock the spectrometer on the deuterium signal of D₂O and perform shimming to optimize the magnetic field homogeneity.
Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 16 to 64) should be averaged to achieve a good signal-to-noise ratio.
Note the acquisition temperature, as chemical shifts can be temperature-dependent.
Data Processing and Analysis:
Process the raw data by applying a Fourier transform, followed by phase and baseline corrections.
Calibrate the chemical shift axis by setting the peak of the internal standard to 0.00 ppm.
Integrate all the signals to determine the relative number of protons corresponding to each peak.
Assign the peaks to the respective protons in the molecule and determine the coupling constants (J-values) for the coupled protons.
Comparative Analysis with Alternative Isoxazole Derivatives
To contextualize the predicted spectrum of Potassium 2-(1,2-oxazol-3-yloxy)acetate, we will compare it with the experimentally determined ¹H NMR data of two other isoxazole derivatives: 3-methyl-5-phenylisoxazole and 5-(4-chlorophenyl)-3-phenylisoxazole[3]. This comparison will illustrate how changes in substituents at the 3- and 5-positions of the isoxazole ring influence the chemical shifts of the ring protons.
H-4 Chemical Shift: In our target compound, the H-4 proton is predicted to be a doublet around 6.4 ppm. In 3-methyl-5-phenylisoxazole, the H-4 proton appears as a singlet at 6.33 ppm, which is comparable. The singlet multiplicity is due to the absence of a proton at the 5-position. In 5-(4-chlorophenyl)-3-phenylisoxazole, the H-4 proton is shifted downfield to 6.81 ppm. This downfield shift can be attributed to the electronic effects of the phenyl and chlorophenyl substituents.
Protons at C-5: The most significant difference is the presence of a highly downfield doublet at ~8.5 ppm for the H-5 proton in our target compound. This is a characteristic feature of a proton at the 5-position of an isoxazole ring. In the two comparative examples, this position is substituted, and therefore, no signal is observed in this region.
Side-Chain Protons: The singlet at ~4.8 ppm for the methylene protons is a unique feature of Potassium 2-(1,2-oxazol-3-yloxy)acetate, confirming the presence of the acetate moiety. The other two compounds show signals corresponding to their respective methyl and aromatic protons.
Conclusion
This guide provides a comprehensive framework for the ¹H NMR characterization of Potassium 2-(1,2-oxazol-3-yloxy)acetate. By combining a predicted spectrum with a detailed experimental protocol and a comparative analysis with known compounds, researchers can confidently approach the structural verification of this important synthetic intermediate. The key diagnostic signals for the target compound are the doublet for the H-5 proton at approximately 8.5 ppm and the singlet for the methylene protons of the acetate group around 4.8 ppm. This guide underscores the utility of ¹H NMR as a primary tool for structural elucidation in modern drug discovery and development.
References
FLORE. Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. Available at: [Link]
Beilstein Journals. Supporting Information: Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Available at: [Link]
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Available at: [Link]
Supporting Information for "Aerobic Oxidative Cyclization of Aldoximes with Alkynes Catalyzed by a Copper/TEMPO System: Synthesis of 3,5-Disubstituted Isoxazoles". Available at: [Link]
A Comparative Guide to Validating the Purity of Isoxazole Building Blocks Using LC-MS
Introduction: The Critical Role of Purity in Isoxazole-Based Drug Development Isoxazoles, five-membered heterocyclic compounds, are foundational scaffolds in modern medicinal chemistry.[1][2] Their versatile structure is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Critical Role of Purity in Isoxazole-Based Drug Development
Isoxazoles, five-membered heterocyclic compounds, are foundational scaffolds in modern medicinal chemistry.[1][2] Their versatile structure is integral to a wide array of pharmaceuticals, from anti-inflammatory drugs like Valdecoxib to anticonvulsants such as Zonisamide and various antibiotics.[3][4] The biological activity of these drugs is intrinsically linked to the precise three-dimensional structure of the isoxazole core, which facilitates specific interactions with biological targets.[5]
However, the synthetic pathways to these crucial building blocks can introduce a variety of impurities, including starting materials, byproducts, regioisomers, and residual solvents.[6][7] These impurities can have significant consequences, potentially altering the drug's efficacy, introducing toxicity, or impeding large-scale manufacturing. Therefore, rigorous purity validation of isoxazole intermediates is not merely a quality control step but a cornerstone of safe and effective drug development, mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9]
This guide provides an in-depth comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other key analytical techniques for the purity assessment of isoxazole building blocks. We will explore the causality behind experimental choices, present detailed protocols, and offer data-driven comparisons to empower researchers and drug development professionals in selecting the most robust and reliable validation methods.
Section 1: The Gold Standard: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS has become the principal technique for impurity profiling in pharmaceutical development due to its unparalleled combination of separation power and detection specificity.[10][11] The liquid chromatography component separates the isoxazole active pharmaceutical ingredient (API) from its impurities based on their physicochemical properties, while the mass spectrometer provides definitive identification and quantification based on mass-to-charge ratios.[12]
The Rationale: Why LC-MS is Superior for Isoxazole Analysis
The power of LC-MS lies in its synergistic capabilities. High-Performance Liquid Chromatography (HPLC) can resolve compounds with minute structural differences, such as regioisomers, which are common in isoxazole synthesis and often possess similar physical properties.[6] When coupled with a mass spectrometer, each separated component can be ionized and detected with exceptional sensitivity, allowing for the identification of impurities at levels below 0.05%, a critical threshold for regulatory reporting.[13] This high-resolution detection is crucial for identifying potentially genotoxic impurities, which have stringent control limits.
Experimental Workflow and Protocol
A robust LC-MS purity validation system is self-validating. The following protocol is designed to ensure accuracy, precision, and reliability in line with regulatory expectations.
Objective: To separate, identify, and quantify the purity of a target isoxazole building block and characterize any impurities present at or above 0.05% area.
Materials:
Isoxazole Sample: Dissolved in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL.
LC-MS System: An Agilent 1290 Infinity II LC System coupled with a 6540 UHD Accurate-Mass Q-TOF, or equivalent.[13]
Column: A reversed-phase C18 column (e.g., Zorbax RRHD C18, 2.1 x 100 mm, 1.8 µm) is a common starting point for many neutral isoxazole derivatives.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Reference Standard: A certified reference standard of the isoxazole building block.
Step-by-Step Protocol:
Sample Preparation:
Accurately weigh and dissolve the isoxazole sample in the diluent to the target concentration.
Prepare a solution of the certified reference standard at the same concentration.
Prepare a spiked sample containing the API and known potential impurities to verify peak identification and separation.
LC Method Development:
Rationale: The goal is to achieve baseline separation of the main peak from all impurities. A gradient elution is typically employed to resolve compounds with a range of polarities.
UV Detection: Monitor at a wavelength where the isoxazole chromophore absorbs maximally (e.g., 254 nm).
Gradient:
0-2 min: 5% B
2-15 min: Ramp to 95% B
15-17 min: Hold at 95% B
17.1-20 min: Return to 5% B (re-equilibration)
MS Method Parameters:
Rationale: Electrospray ionization (ESI) in positive mode is generally effective for nitrogen-containing heterocyclic compounds.[14] High-resolution mass spectrometry (HRMS) provides accurate mass data, enabling molecular formula generation for unknown impurities.
Data Acquisition: Acquire both full scan MS data for impurity detection and auto MS/MS (tandem mass spectrometry) data for structural elucidation of detected impurities.[13]
System Suitability Test (SST):
Rationale: Before analyzing samples, the system's performance must be verified. This is a core principle of a self-validating system.
Inject the reference standard solution five times.
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
Data Analysis:
Integrate all peaks in the chromatogram of the sample solution.
Calculate the area percentage of each impurity relative to the total peak area.
For any impurity exceeding the reporting threshold (typically 0.05%), use the accurate mass data from the full scan MS to generate a molecular formula.
Use the MS/MS fragmentation pattern to propose a structure for the unknown impurity.
Visualizing the LC-MS Workflow
Caption: Workflow for isoxazole purity validation using LC-MS.
Interpreting the Data: A Case Study
To illustrate the power of this method, consider the analysis of a hypothetical isoxazole intermediate, "Isoxazole-A" (MW: 250.10).
Peak
Retention Time (min)
Area %
Observed m/z
Proposed Identity
1
4.5
0.08%
150.05
Starting Material
2
8.2
99.75%
251.1075
Isoxazole-A (API)
3
9.1
0.12%
251.1075
Regioisomer of API
4
11.3
0.05%
267.0812
Oxidized byproduct (+O)
Analysis:
The purity of Isoxazole-A is determined to be 99.75%.
Three impurities are detected above the 0.05% threshold.
Peak 3 shows the same mass-to-charge ratio as the API but a different retention time, strongly suggesting it is a regioisomer—a common challenge in isoxazole synthesis that only a high-resolution chromatographic separation can resolve.[6]
The accurate mass of Peak 4 corresponds to the addition of an oxygen atom, pointing towards an oxidation byproduct. MS/MS fragmentation would be used to confirm the location of the oxidation.
Section 2: Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive understanding of its alternatives is essential for selecting the right method for a specific analytical challenge.[15]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed structural information by probing the magnetic properties of atomic nuclei. For purity assessment, quantitative NMR (qNMR) can be used to determine the concentration of the analyte and impurities against a certified internal standard.[16][17]
Strengths:
Absolute Quantification: qNMR is a primary ratio method, meaning it can provide a highly accurate, absolute measure of purity without needing a specific reference standard for each impurity.[18]
Structural Elucidation: NMR is unparalleled for definitively identifying the structure of unknown impurities, often required after initial detection by LC-MS.
Limitations:
Sensitivity: NMR is significantly less sensitive than MS. Detecting and quantifying impurities below the 0.1% level is challenging.
Complexity: Spectra of complex mixtures can suffer from peak overlap, complicating quantification.[16]
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is ideal for the analysis of volatile and thermally stable compounds.[19] The sample is vaporized and separated in a gaseous mobile phase before detection by a mass spectrometer.
Strengths:
Residual Solvents: GC-MS is the gold standard for identifying and quantifying residual solvents, a critical class of impurities in pharmaceutical manufacturing.[7][20]
High Resolution: Capillary GC columns offer excellent separation efficiency for volatile compounds.
Limitations:
Analyte Suitability: Most isoxazole building blocks are not sufficiently volatile or thermally stable for GC analysis without chemical derivatization, which adds complexity and potential for error.[21]
Limited Scope: It is unsuitable for non-volatile impurities like regioisomers, starting materials, or degradation products.[20]
Visualizing the Analytical Decision Matrix
Caption: Decision matrix for selecting analytical purity validation techniques.
Performance Comparison Summary
The choice of technique depends on the specific analytical goal, from routine quality control to in-depth structural characterization.
Feature
LC-MS
qNMR
GC-MS
Primary Use
Comprehensive impurity profiling
Absolute purity & structure ID
Volatile impurities, residual solvents
Sensitivity
Very High (ppb-ppt)
Low (ppm)
High (ppb-ppt)
Specificity
High (Mass-based)
Very High (Structure-based)
High (Mass-based)
Analyte Scope
Broad (Non-volatile, polar)
Broad (Soluble compounds)
Narrow (Volatile, thermally stable)
Quantitative Power
Relative (% Area)
Absolute (Primary method)
Relative/Absolute (with standards)
Throughput
High
Low
High
Section 3: Self-Validating Systems: Ensuring Trustworthiness and Regulatory Compliance
The trustworthiness of any analytical data hinges on a self-validating system. This means the protocol itself includes checks and balances to prove its performance. In the context of LC-MS for isoxazole purity, this is achieved through:
System Suitability Testing (SST): As described in the protocol, SST ensures the chromatographic system is performing adequately on the day of analysis. This is a non-negotiable requirement for regulatory submissions.
Use of Certified Reference Standards: The identity and purity of the main isoxazole peak are confirmed by comparing its retention time and mass spectrum to a well-characterized, certified standard.
Orthogonal Methods: Data from LC-MS should be confirmed with an orthogonal technique where necessary. For instance, if LC-MS identifies an unknown impurity at a significant level, its structure must be definitively confirmed, often by isolating the impurity via preparative HPLC and analyzing it by NMR.[10]
Adherence to Guidelines: All methods must be developed and validated according to established regulatory guidelines, such as those from the International Council for Harmonisation (ICH), specifically Q3A(R2) for impurities in new drug substances.[8] These guidelines define thresholds for reporting, identification, and qualification of impurities.
Conclusion
For the comprehensive purity validation of isoxazole building blocks, LC-MS stands out as the most powerful and versatile single technique. Its ability to separate complex mixtures and provide sensitive, specific mass-based detection allows for the thorough profiling required in pharmaceutical development.[22][23] It effectively addresses the key challenges in isoxazole analysis, such as the detection of non-volatile impurities and the resolution of closely related isomers.
While LC-MS is the cornerstone, a truly robust quality control strategy integrates orthogonal methods. GC-MS is essential for the specific task of monitoring residual solvents, and qNMR offers an invaluable, independent confirmation of absolute purity and definitive structural elucidation for critical impurities. By understanding the strengths and limitations of each technique, researchers can design a validation strategy that ensures the highest standards of quality, safety, and regulatory compliance for these vital pharmaceutical intermediates.
References
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Isoxazole Derivatives in Modern Drug Discovery. Ningbo Inno Pharmchem. Available at: [Link].
Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link].
Sinha, A. (2026). GC-MS vs LC-MS for Impurity Testing. ResolveMass Laboratories Inc. Available at: [Link].
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry. Available at: [Link].
Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science. DOI: 10.2174/9789815165043123100004.
Hotheads Creative. Application Of Nmr Spectroscopy In Organic Chemistry. test.hotheads.com. Available at: [Link].
NINGBO INNO PHARMCHEM CO.,LTD. Isoxazole Scaffolds: Building Blocks for Innovation in Science. Ningbo Inno Pharmchem. Available at: [Link].
Al-Mulla, A. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. Available at: [Link].
Wang, M., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. Available at: [Link].
Kümmerer, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. Available at: [Link].
Kümmerer, K., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. ResearchGate. Available at: [Link].
Szafranski, K., et al. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry. Available at: [Link].
Taylor & Francis Online. Identification and Control of Impurities for Drug Substance Development using LC/MS and GC/MS. tandfonline.com. Available at: [Link].
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Emery Pharma. Available at: [Link].
Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Current Opinion in Chemical Biology. Available at: [Link].
Hollis, L. S. (1963). Quantitative analysis using NMR. Journal of Chemical Education. Available at: [Link].
University of Oxford. Quantitative NMR Spectroscopy. chem.ox.ac.uk. Available at: [Link].
Medistri SA. (2024). GC/MS Identification of Impurities. Medistri. Available at: [Link].
International Journal of Pharmaceutical Sciences Review and Research. (2020). IMPURITY PROFILING OF PHARMACEUTICALS. globalresearchonline.net. Available at: [Link].
Richardson, K. (2015). Nonconventional Alternatives to LC–MS. LCGC International. Available at: [Link].
D'Orazio, G., et al. (2020). Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. Available at: [Link].
Agilent Technologies. (2018). High-Throughput LC/MS Purification of Pharmaceutical Impurities. Agilent. Available at: [Link].
ResearchGate. (2021). Alternative to LC-MS?. ResearchGate. Available at: [Link].
Niessen, W. M. A. (1998). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link].
ResolveMass Laboratories Inc. (2025). Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc. Available at: [Link].
Joseph, S., & Dai, Y. (2014). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. Available at: [Link].
U.S. Food and Drug Administration. (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. FDA. Available at: [Link].
ResearchGate. (2025). HPLC/TOF-MS: An Alternative to LC/MS/MS for Sensitive and Selective Determination of Polar Organic Contaminants in the Aquatic Environment. ResearchGate. Available at: [Link].
Tzanani, N., et al. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. Journal of Mass Spectrometry. Available at: [Link].
SCION Instruments. An Alternative to MS Analyte Confirmation. SCION Instruments. Available at: [Link].
ECA Academy. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. gmp-compliance.org. Available at: [Link].
U.S. Food and Drug Administration. BACPAC I: Intermediates in Drug Substance Synthesis. FDA. Available at: [Link].
U.S. Food and Drug Administration. (2009). Guidance for Industry - ANDAs: Impurities in Drug Substances. Regulations.gov. Available at: [Link].
Intertek. LC-MS Method Development. Intertek. Available at: [Link].
International Journal of Research and Analytical Reviews. (2019). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. ijrar.com. Available at: [Link].
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 3-Isoxazolemethanol: A Versatile Building Block for Organic Synthesis and Drug Discovery. Ningbo Inno Pharmchem. Available at: [Link].
Pathak, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. Available at: [Link].
LGC Group. Guide to achieving reliable quantitative LC-MS measurements. LGC Group. Available at: [Link].
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2022). A review of isoxazole biological activity and present synthetic techniques. pharmacyrepo.com. Available at: [Link].
Dabholkar, V. V., & Ansari, F. Y. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molbank. Available at: [Link].
Witulski, B., et al. (2022). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules. Available at: [Link].
NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of Isoxazole Derivatives. Ningbo Inno Pharmchem. Available at: [Link].
Royal Society of Chemistry. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing. Available at: [Link].
A Comprehensive Guide to the Safe Disposal of Potassium 2-(1,2-oxazol-3-yloxy)acetate
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are foundational to ensuring a safe, compliant, and ethical laboratory environment. Potassium...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical waste are foundational to ensuring a safe, compliant, and ethical laboratory environment. Potassium 2-(1,2-oxazol-3-yloxy)acetate, a heterocyclic compound, requires meticulous handling and adherence to specific disposal protocols. This guide provides essential, step-by-step procedures for its proper disposal, safeguarding both laboratory personnel and the environment.
Due to the limited availability of specific safety data for Potassium 2-(1,2-oxazol-3-yloxy)acetate, this guide is grounded in the precautionary principle. The recommendations are synthesized from the known properties of its structural components—the 1,2-oxazole ring and potassium acetate—and established best practices for hazardous waste management.
Hazard Profile and Core Disposal Principles
The disposal strategy for Potassium 2-(1,2-oxazol-3-yloxy)acetate is predicated on treating it as a hazardous chemical waste. This approach is informed by the potential hazards associated with its 1,2-oxazole moiety, a feature found in other combustible and irritant heterocyclic compounds.[1] The potassium acetate component, while generally considered non-hazardous, suggests the compound may be hygroscopic (absorbs moisture from the air).[2][3][4]
Incineration at a licensed hazardous waste disposal facility is the recommended method to ensure complete destruction of the organic heterocyclic structure.
Before initiating any disposal procedures, it is imperative to operate under the assumption that the compound is hazardous.
Engineering Controls : Always handle Potassium 2-(1,2-oxazol-3-yloxy)acetate and its waste within a certified chemical fume hood to minimize inhalation exposure.
Personal Protective Equipment (PPE) : At a minimum, wear the following:
Safety goggles to protect against splashes.
Chemical-resistant gloves (e.g., nitrile rubber).
A fully buttoned laboratory coat.
Step-by-Step Disposal Protocol
A structured procedure is critical for safety and regulatory compliance. The following workflow outlines the process from waste generation to final disposal.
Step 1: Waste Identification and Segregation
All materials that have come into contact with Potassium 2-(1,2-oxazol-3-yloxy)acetate must be treated as hazardous waste.[1]
Solid Waste : Includes excess or expired solid compounds, contaminated personal protective equipment (gloves, weighing paper), and any absorbent materials used for spill cleanup.
Liquid Waste : Encompasses reaction mixtures, solutions containing the compound, and the first rinse of any contaminated labware.[6] Note: Subsequent rinses of glassware may be permissible for normal disposal only after the initial hazardous rinse is collected. For highly toxic materials, the first three rinses must be collected as hazardous waste.[6]
Segregation : Keep solid and liquid waste streams separate in dedicated containers.[1] Never mix this waste with non-hazardous materials or other incompatible chemical waste streams.[6]
Step 2: Waste Collection and Containerization
Proper containment is essential to prevent leaks and environmental contamination.
Container Selection : Use sturdy, leak-proof, and chemically compatible containers with secure, tight-fitting lids.[6][7] The original product container is often a suitable choice for solid waste.[1]
Container Integrity : Ensure containers are in good condition, free from cracks or damage.[7] Do not use makeshift covers like parafilm or stoppers that do not seal properly.[7]
Step 3: Labeling
Clear and accurate labeling is a legal requirement and crucial for safety.
Label Contents : All waste containers must be clearly labeled with:
The words "Hazardous Waste ".
The full chemical name: "Potassium 2-(1,2-oxazol-3-yloxy)acetate ". Do not use abbreviations.
A clear indication of the associated hazards (e.g., "Irritant ," "Combustible ").[1]
The date when waste was first added to the container.
Step 4: Temporary On-Site Storage
Waste must be stored safely in a designated Satellite Accumulation Area while awaiting pickup.
Location : Store waste containers in a cool, dry, and well-ventilated area away from sources of ignition, heat, and incompatible materials.[1][8]
Hygroscopicity : Given the potassium salt nature, the compound is likely hygroscopic.[2][3] Ensure containers are tightly sealed to prevent the absorption of atmospheric moisture, which could alter the waste's physical state.
Secondary Containment : Liquid waste containers should be placed in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[6]
Step 5: Final Disposal
The ultimate disposal of Potassium 2-(1,2-oxazol-3-yloxy)acetate waste must be handled by professionals.
Professional Disposal : Arrange for waste collection with your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[6][8]
Methodology : The standard and recommended method of disposal for this type of organic chemical is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[1]
Prohibited Actions : It is strictly prohibited to dispose of this chemical down the drain or in regular trash.[1][6]
Caption: Workflow for the safe disposal of Potassium 2-(1,2-oxazol-3-yloxy)acetate.
Spill Management
In the event of a spill, prompt and safe cleanup is paramount.
Evacuate : Immediately evacuate non-essential personnel from the spill area.
Ventilate : Ensure the area is well-ventilated; if the spill is large, work should cease until the area is clear.
PPE : Don appropriate PPE, including respiratory protection if necessary.
Contain : Contain the spill using an inert absorbent material such as vermiculite or sand.[1]
Collect : Carefully collect the absorbed material and any contaminated debris into a sealed, properly labeled hazardous waste container.[1][8]
Decontaminate : Clean the spill area thoroughly.
Report : Report the incident to your supervisor or institutional EHS office as required.
By adhering to these rigorous, step-by-step procedures, you contribute to a culture of safety and ensure that your critical research and development activities are conducted with the utmost responsibility.
References
Navigating the Safe Disposal of 1,2-Benzisoxazole: A Guide for Laboratory Professionals. Benchchem.
Potassium Acetate MSDS | Safety Data Sheet. West Bengal Chemical Industries Limited.
Safety Data Sheet: Potassium acetate. Carl ROTH.
SAFETY DATA SHEET - Fisher Scientific. (2009-06-18).
Potassium Acetate - Safety Data Sheet. ChemicalBook. (2026-01-24).